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2-amino-N-(2-chlorobenzyl)benzamide

Cat. No.: B4169235
M. Wt: 260.72 g/mol
InChI Key: JZDJFUFHVUEVGI-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) and Anthranilamide Motifs in Chemical Research

The benzamide and anthranilamide (2-aminobenzamide) frameworks are recognized as "privileged structures" in medicinal chemistry. researchgate.net This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nanobioletters.com Consequently, these motifs are integral to the development of new therapeutic agents. ontosight.ai

Research has demonstrated the broad applicability of these scaffolds. Benzamide derivatives are investigated for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai Specifically, N-substituted benzamides have been the focus of studies aiming to develop novel antitumor drugs, such as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net The anthranilamide structure, a derivative of anthranilic acid, is a key component in various drugs and insecticides. nih.gov It serves as a foundational scaffold for designing potential anticancer agents and has been incorporated into Factor Xa (FXa) inhibitors used for anticoagulation. nih.govnih.gov The versatility of these scaffolds allows for chemical modifications that can fine-tune their biological activity, making them a subject of continuous interest in the scientific community. nih.govresearchgate.net

Overview of Structural Classes and Synthetic Accessibility

N-substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group, where the amide nitrogen is further substituted, often with an aryl or benzyl (B1604629) group. mdpi.comnih.gov The anthranilamide scaffold is a specific type of benzamide that features an amino group (-NH2) at the 2-position (ortho-position) of the benzene ring relative to the amide functionality. nih.gov

The synthesis of these compounds is generally accessible through established chemical reactions. A common and efficient method for preparing 2-aminobenzamide (B116534) derivatives involves the reaction of isatoic anhydride (B1165640) with an appropriate amine. nih.govresearchgate.net This reaction provides a direct route to N-substituted 2-aminobenzamides. Other general procedures include the reaction of a benzoyl chloride with a substituted amine. nanobioletters.comjpionline.org The reactivity of the amino and amide groups allows for further modifications, enabling the creation of large libraries of related compounds for structure-activity relationship (SAR) studies. nih.govacs.org Ruthenium-catalyzed cyclization reactions have also been employed to create more complex structures like isoindolinones from N-substituted benzamides. rsc.org

Rationale for Investigation of 2-amino-N-(2-chlorobenzyl)benzamide

The specific compound This compound has been synthesized and studied primarily for its potential biological activities, fitting into the broader research interest in its structural class. A key rationale for its investigation stems from the search for new antimicrobial agents.

In a study focused on synthesizing a series of 2-aminobenzamide derivatives, this compound was prepared and evaluated for its antimicrobial properties. nih.gov This line of inquiry is supported by other research indicating that substituted 2-amino-N-phenylbenzamides can exhibit significant antimycobacterial activity. researchgate.net The introduction of a chloro substituent on the N-phenyl ring was found to enhance activity against certain mycobacterial strains. researchgate.net

Research Findings for this compound

Detailed research provides specific data on the synthesis and properties of this compound.

Chemical Synthesis and Properties

In a notable study, this compound was synthesized by reacting isatoic anhydride with 2-chlorobenzylamine (B130927). nih.gov The reaction was carried out using both conventional heating and microwave irradiation, with the latter offering a more time-efficient method. nih.gov The resulting compound was isolated as a white powder. nih.gov

PropertyDataSource
Molecular Formula C₁₄H₁₃ClN₂O nih.gov
Molecular Weight 260 g/mol (as [M⁺]) nih.gov
Melting Point 137 °C nih.gov
Appearance White powder nih.gov

This table is interactive. Click on the headers to sort.

Antimicrobial Evaluation

The primary investigation into this compound focused on its potential as an antimicrobial agent. However, when tested against a panel of bacterial and fungal strains, it demonstrated only weak activity. nih.gov While some other derivatives in the same study showed excellent antimicrobial potential, this specific compound was not among the most active. nih.gov This highlights the sensitivity of biological activity to the specific substitution patterns on the benzamide scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O B4169235 2-amino-N-(2-chlorobenzyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(2-chlorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDJFUFHVUEVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino N 2 Chlorobenzyl Benzamide

Retrosynthetic Analysis of the 2-amino-N-(2-chlorobenzyl)benzamide Scaffold

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This disconnection points to two primary starting materials: 2-aminobenzoic acid (or a reactive derivative) and 2-chlorobenzylamine (B130927). This approach is the most direct and common strategy for the formation of N-substituted benzamides.

Alternative disconnections are less common but theoretically possible. For instance, the bond between the phenyl ring and the amino group could be broken, suggesting a synthesis from a halogenated benzamide (B126) and an amine source, though this is a more complex and less utilized route.

Classical Synthetic Approaches for N-Substituted Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods are applicable to the synthesis of this compound.

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that requires high temperatures and often results in side reactions. To overcome this, various coupling reagents and catalysts have been developed to facilitate the reaction under milder conditions. catalyticamidation.infomdpi.com

One common approach involves the use of isatoic anhydride (B1165640), a derivative of 2-aminobenzoic acid. In this method, isatoic anhydride reacts with the amine, in this case, 2-chlorobenzylamine, in a solvent like dimethylformamide (DMF) under reflux. nih.gov This reaction proceeds through the opening of the anhydride ring by the amine, followed by decarboxylation to yield the desired amide. A study reported the synthesis of 2-amino-N-(4-chlorobenzyl)benzamide with a 95% yield using this method. nih.gov

Another widely used method is the activation of the carboxylic acid group of 2-aminobenzoic acid. This can be achieved using various coupling reagents that convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. peptide.com Other effective coupling reagents include phosphonium (B103445) salts like BOP and PyBOP, and uronium salts like HBTU and TBTU. peptide.comuni-kiel.de

Beyond the direct coupling of carboxylic acids and amines, other strategies can be employed. One such method involves the use of acyl chlorides. 2-Aminobenzoyl chloride can be reacted with 2-chlorobenzylamine to form the desired amide. This method is often efficient but can be limited by the stability and availability of the acyl chloride.

Another approach is the use of catalytic methods for amide bond formation. catalyticamidation.info Boron-based catalysts, such as boronic acids, have been shown to be effective in promoting direct amidation reactions under milder conditions. mdpi.com These catalysts work by activating the carboxylic acid. catalyticamidation.info Similarly, various metal catalysts, including those based on zirconium, can also facilitate these reactions. catalyticamidation.info

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters to consider include the choice of solvent and the type of catalyst used.

The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. mdpi.com For amidation reactions, non-polar aprotic solvents are generally preferred. catalyticamidation.info

Solvent CategoryExamplesSuitability for Amidation
Aprotic Non-Polar Toluene (B28343), Benzene (B151609), MesityleneCommonly used, good for water removal
Ethers THF, Diethyl ether, TAMEOften used, good solubility for many reactants
Chlorinated Solvents Dichloromethane (B109758) (DCM)Can be effective, but environmental concerns exist
Polar Aprotic DMF, DMSOCan be used, but may interfere with some catalysts
Polar Protic Water, AlcoholsGenerally not suitable for direct amidation

Table 1: Solvent Suitability for Amidation Reactions catalyticamidation.infomdpi.com

For the synthesis of N-substituted benzamides, solvents like toluene and dichloromethane are frequently employed. mdpi.comnanobioletters.com In the case of using isatoic anhydride, DMF has been shown to be an effective solvent. nih.gov

The selection of an appropriate catalyst is crucial for achieving high yields and minimizing side reactions. A variety of catalysts have been developed for amidation reactions. mdpi.comacs.org

Catalyst TypeExamplesMechanism of Action
Boron-based Boronic acids, B(OCH₂CF₃)₃Activation of the carboxylic acid
Phosphonium Salts BOP, PyBOPFormation of an active ester intermediate
Uronium Salts HBTU, TBTU, HATUFormation of an active ester intermediate
Carbodiimides DCC, DIC, EDCDehydration to form an O-acylisourea intermediate
Metal-based Zirconium catalysts, Palladium catalystsLewis acid catalysis or cross-coupling reactions

Table 2: Common Catalysts for Amidation Reactions catalyticamidation.infopeptide.commdpi.com

For the synthesis of this compound, the choice of catalyst would depend on the specific synthetic route chosen. If starting from 2-aminobenzoic acid and 2-chlorobenzylamine, a coupling reagent like HATU or PyBOP in combination with a non-nucleophilic base would be a standard choice. For catalytic direct amidation, a boronic acid catalyst could be a greener alternative. catalyticamidation.info The use of microwave irradiation has also been shown to accelerate the reaction. researchgate.net

Temperature and Pressure Parameters

For the conventional heating method (Method A), the reaction is typically carried out at the reflux temperature of the solvent, which for DMF is 153 °C at atmospheric pressure. The reaction is conducted under ambient pressure in standard laboratory glassware equipped with a reflux condenser.

In the microwave-assisted synthesis (Method B), the temperature and pressure are controlled by the microwave reactor's settings. For the synthesis of the analogous 2-amino-N-(4-chlorobenzyl)benzamide, a power of 280 W was utilized, which would result in a rapid increase in temperature and pressure within the sealed reaction vessel. nih.gov The specific internal temperature and pressure would be dependent on the volume of the reactants and the vessel size.

Reaction Kinetics and Yield Enhancement

The kinetics of the reaction between isatoic anhydride and benzylamine (B48309) derivatives are generally favorable, proceeding to completion within a reasonable timeframe. The use of microwave irradiation (Method B) dramatically accelerates the reaction rate compared to conventional heating (Method A). For instance, the synthesis of the isomeric 2-amino-N-(4-chlorobenzyl)benzamide was completed in just 10 minutes using microwave irradiation, whereas conventional heating typically requires several hours. nih.gov

Yield enhancement can be achieved through careful control of reaction conditions. Ensuring an equimolar ratio of isatoic anhydride and 2-chlorobenzylamine is crucial to maximize the formation of the desired product and minimize side reactions. The choice of solvent can also influence the yield, with polar aprotic solvents like DMF being effective in solubilizing the reactants. The rapid and efficient heating provided by microwaves often leads to higher yields by minimizing the formation of degradation byproducts that can occur with prolonged heating. nih.gov A comparative yield for the synthesis of the 4-chloro isomer is presented in the table below.

MethodReaction TimeYield (%)
Conventional Heating (A)Several hours62
Microwave-Assisted (B)10 minutes95
Data based on the synthesis of the isomeric 2-amino-N-(4-chlorobenzyl)benzamide. nih.gov

Purification Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and residual solvent.

Recrystallization and Chromatographic Methods

Recrystallization is the primary method reported for the purification of analogous aminobenzamides. nih.gov After the reaction is complete, the mixture is cooled, and the crude product often precipitates upon the addition of cold water. This solid is then collected by filtration and recrystallized from a suitable solvent. Methanol (B129727) has been shown to be an effective solvent for the recrystallization of the related 2-amino-N-(4-chlorobenzyl)benzamide, yielding a pure, crystalline solid. nih.gov The process involves dissolving the crude product in a minimum amount of hot methanol and then allowing the solution to cool slowly, whereupon the purified compound crystallizes out.

Chromatographic methods , such as column chromatography, can also be employed for purification, particularly if recrystallization does not provide the desired level of purity or if the product is an oil. For benzamide derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) can be used as the mobile phase to separate the target compound from impurities. While not explicitly detailed for this specific compound in the primary literature, it remains a standard and effective purification technique in organic synthesis.

Purity Assessment Methodologies

The purity of the synthesized this compound is determined using a combination of spectroscopic and physical methods.

Melting Point Determination: A sharp and defined melting point is a good indicator of the purity of a crystalline solid. For the analogous 2-amino-N-(4-chlorobenzyl)benzamide, a melting point of 137 °C was reported. nih.gov

Spectroscopic Analysis: A suite of spectroscopic techniques is used to confirm the structure and purity of the final product. These methods provide detailed information about the molecular structure and can detect the presence of impurities.

Spectroscopic MethodKey Observables for Structure Confirmation
Infrared (IR) Spectroscopy Presence of characteristic absorption bands for N-H (amine and amide), C=O (amide), and C-Cl bonds. For the 4-chloro isomer, these were observed at 3472, 3358, 3308 (N-H), and 1638 cm⁻¹ (C=O). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The chemical shifts, splitting patterns, and integration values are unique to the target molecule's structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the correct molecular formula. For the 4-chloro isomer, the molecular ion peak [M⁺] was observed at m/z 260. nih.gov

By utilizing these synthetic and purification strategies, this compound can be obtained with a high degree of purity, suitable for further research and application. The analytical techniques described provide robust methods for the verification of its identity and quality.

Advanced Spectroscopic Characterization of 2 Amino N 2 Chlorobenzyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectral Interpretation and Proton Assignment

The ¹H NMR spectrum of 2-amino-N-(2-chlorobenzyl)benzamide is predicted to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, the anticipated chemical shifts (δ) are presented in Table 1.

The protons of the aminobenzoyl group are expected to appear in the aromatic region, with the protons ortho and para to the amino group shifted to a lower frequency (upfield) due to the electron-donating nature of the NH₂ group. The protons of the chlorobenzyl moiety will also resonate in the aromatic region, but at a slightly higher frequency (downfield) due to the electron-withdrawing effect of the chlorine atom. The methylene (B1212753) protons (H-8) adjacent to the amide nitrogen are expected to appear as a doublet due to coupling with the amide proton (N-H). The amide proton itself is anticipated to be a broad singlet or a triplet, and its chemical shift can be highly variable depending on the solvent and concentration. The amino group protons (NH₂) will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-3 6.6 - 6.8 Doublet
H-4 7.1 - 7.3 Triplet
H-5 6.5 - 6.7 Doublet
H-6 7.3 - 7.5 Triplet
Amide N-H 8.0 - 8.5 Broad Singlet/Triplet
Amino NH₂ 4.5 - 5.5 Broad Singlet
H-8 (CH₂) 4.5 - 4.7 Doublet
H-10/H-13 7.2 - 7.4 Multiplet
H-11/H-12 7.2 - 7.4 Multiplet

¹³C NMR Spectral Interpretation and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed in Table 2.

The carbonyl carbon (C-7) of the amide group is expected to be the most downfield signal in the spectrum. The carbon atom attached to the amino group (C-2) will be shifted upfield compared to the other aromatic carbons due to the shielding effect of the amino group. The carbon atom bearing the chlorine atom (C-9) will be deshielded. The methylene carbon (C-8) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 115 - 120
C-2 145 - 150
C-3 116 - 118
C-4 130 - 133
C-5 118 - 120
C-6 128 - 130
C-7 (C=O) 165 - 170
C-8 (CH₂) 42 - 45
C-9 133 - 135
C-10 128 - 130
C-11 126 - 128
C-12 129 - 131
C-13 127 - 129
C-14 136 - 138

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the aromatic rings and the coupling between the methylene protons (H-8) and the amide proton. sdsu.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It would be instrumental in assigning the signals of the protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com Key HMBC correlations would be expected between the methylene protons (H-8) and the carbonyl carbon (C-7) as well as the carbons of the chlorobenzyl ring (C-9, C-14). Correlations between the amide proton and the carbonyl carbon (C-7) and the methylene carbon (C-8) would also be anticipated.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. These are summarized in Table 3.

The N-H stretching vibrations of the primary amino group (NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide will likely appear as a single band in a similar region. The C=O stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption typically found around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1510-1570 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
Primary Amine (NH₂) Symmetric & Asymmetric Stretch 3300 - 3500
Secondary Amide (N-H) Stretch 3200 - 3400
Carbonyl (C=O) Stretch (Amide I) 1630 - 1680
Amide (N-H) Bend (Amide II) 1510 - 1570
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350
C-Cl Stretch 600 - 800

Analysis of Hydrogen Bonding Networks

The presence of both hydrogen bond donors (N-H groups of the amide and amino functions) and a hydrogen bond acceptor (the carbonyl oxygen) suggests that this compound is likely to form intermolecular hydrogen bonds in the solid state. mdpi.comnih.gov This hydrogen bonding can lead to a broadening of the N-H stretching bands and a shift of the C=O stretching band to a lower frequency in the IR spectrum compared to the gas phase or in a non-polar solvent. The extent of this shift provides information about the strength of the hydrogen bonding network. In concentrated solutions or the solid state, the formation of dimeric or polymeric structures via hydrogen bonding is highly probable.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of novel chemical entities. It provides a direct measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular formulas. Furthermore, the fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structural assembly.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₁₄H₁₃ClN₂O. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a distinct signature in the mass spectrum, further corroborating the presence of this element in the molecule. The expected [M+H]⁺ ion for the ³⁵Cl isotope would be used for the primary mass confirmation.

Table 1: Theoretical High-Resolution Mass Data for this compound

IonMolecular FormulaIsotopeTheoretical m/z
[M+H]⁺C₁₄H₁₄³⁵ClN₂O⁺³⁵Cl261.0795
[M+H]⁺C₁₄H₁₄³⁷ClN₂O⁺³⁷Cl263.0765
[M+Na]⁺C₁₄H₁₃³⁵ClN₂NaO⁺³⁵Cl283.0614
[M+Na]⁺C₁₄H₁₃³⁷ClN₂NaO⁺³⁷Cl285.0584

The observation of ion peaks at these specific m/z values in an HRMS spectrum, with the correct isotopic abundance ratio for chlorine, would provide definitive confirmation of the molecular formula of this compound.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry is used to induce fragmentation of the molecular ion. The resulting fragment ions are characteristic of the molecule's structure and provide valuable information for its elucidation. The analysis of these fragmentation pathways helps to piece together the different structural components of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and the benzylic C-N bond.

A primary fragmentation event for benzamides is the cleavage of the amide bond. researchgate.net In this case, two main fragmentation routes originating from the amide bond are plausible:

Cleavage of the C(O)-NH bond: This would lead to the formation of the 2-aminobenzoyl cation and the 2-chlorobenzylamine (B130927) radical. The 2-aminobenzoyl cation is a prominent fragment in the mass spectra of related compounds.

Cleavage of the N-CH₂ bond: This would result in the formation of the 2-chlorobenzyl cation and the 2-aminobenzamide (B116534) radical. The 2-chlorobenzyl cation is expected to be a stable and therefore abundant fragment ion.

Further fragmentation of these primary ions would also be observed. For instance, the 2-aminobenzoyl cation can lose a molecule of carbon monoxide (CO) to form the 2-aminophenyl cation. The 2-chlorobenzyl cation can lose a chlorine atom or undergo rearrangement.

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

m/z (for ³⁵Cl)Proposed Fragment IonStructure of Fragment
260/262[M]⁺[C₁₄H₁₃ClN₂O]⁺
141[ClC₆H₄CH₂]⁺2-chlorobenzyl cation
120[H₂NC₆H₄CO]⁺2-aminobenzoyl cation
92[H₂NC₆H₄]⁺2-aminophenyl cation
77[C₆H₅]⁺Phenyl cation

The systematic analysis of these fragment ions and their relative abundances allows for a detailed confirmation of the connectivity of the atoms within the this compound molecule, complementing the molecular formula information obtained from HRMS.

X Ray Crystallography and Solid State Analysis of 2 Amino N 2 Chlorobenzyl Benzamide

Crystal Growth Techniques for Single Crystal X-ray Diffraction

The foundation of any X-ray crystallographic analysis is the availability of a high-quality single crystal. For an organic molecule like 2-amino-N-(2-chlorobenzyl)benzamide, several well-established techniques can be employed to grow crystals suitable for diffraction experiments. The choice of method depends on the compound's solubility and stability in various solvents.

Commonly used techniques include:

Slow Evaporation: This is the most frequently used method, where the compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. For instance, colorless block-like crystals of a related compound, 2-amino-N-(2-chloropyridin-3yl)benzamide, were successfully obtained by recrystallization from a solvent mixture of methanol (B129727) and toluene (B28343). iucr.org

Vapor Diffusion: This technique involves two chambers. A concentrated solution of the compound is placed in one chamber, and a precipitant solvent (in which the compound is less soluble) is placed in the other. The vapor from the precipitant solvent slowly diffuses into the chamber containing the compound's solution, reducing its solubility and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals. The rate of cooling is a critical parameter that influences the size and quality of the crystals.

The selection of an appropriate solvent system is paramount. Solvents such as ethanol, methanol, acetone, dichloromethane (B109758), and toluene, or mixtures thereof, are often tested to find the optimal conditions for crystal growth.

Determination of Molecular Conformation and Packing

Once a suitable single crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the precise determination of the molecule's conformation and how the molecules are arranged in the crystal lattice (crystal packing).

Molecular Conformation: The analysis reveals the specific spatial arrangement of the atoms in the this compound molecule. Key conformational features include:

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds are determined. These values provide insight into the nature of the chemical bonds (e.g., single, double, partial double bonds).

Crystal Packing: This describes how individual molecules of this compound are arranged in a repeating three-dimensional pattern. The packing is governed by intermolecular forces and the principle of achieving the most efficient use of space. The analysis of crystal packing helps to understand the stability and physical properties of the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. Identifying and characterizing these interactions are fundamental to understanding the material's properties.

Hydrogen Bonding: These are among the strongest non-covalent interactions. In the case of this compound, the amino group (-NH₂) and the amide group (-CONH-) are capable of forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Intramolecular hydrogen bonds, such as between the amino group and the carbonyl oxygen, are also possible and can influence the molecule's conformation. For example, in the crystal structure of 2-amino-N-(2-chloropyridin-3yl)benzamide, an intramolecular N—H⋯O hydrogen bond is observed. iucr.org This often results in the formation of specific ring motifs. Intermolecular hydrogen bonds (e.g., N—H⋯O) are crucial in linking molecules together, often forming chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The presence of a chlorine atom on the benzyl (B1604629) ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom, or a π-system. These interactions can play a significant role in directing the crystal packing.

An illustrative table of potential hydrogen bond geometries, based on what is commonly observed in similar benzamide (B126) structures, is provided below. It is important to note that this is a generalized representation and not experimental data for the title compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O~ 0.86~ 2.10~ 2.80~ 150
C-H···O~ 0.95~ 2.40~ 3.30~ 160
C-H···π~ 0.95~ 2.80~ 3.70~ 150

Polymorphism Studies and Crystal Engineering Considerations

Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability. A thorough crystallographic study of this compound would involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, pressure). The discovery of multiple polymorphs would be significant for any potential application, as the most stable form would need to be identified.

Crystal Engineering: This is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering principles could be applied to:

Control Polymorphism: By introducing specific functional groups or co-crystallizing agents, it may be possible to favor the formation of a particular polymorph.

Design Co-crystals: Forming a co-crystal with another molecule (a co-former) can modify the physical properties of the compound. The co-former would be chosen based on its ability to form predictable intermolecular interactions, such as hydrogen bonds, with the this compound molecule.

A comprehensive solid-state analysis of this compound would provide invaluable information about its structural and energetic landscape, which is essential for its development and application in materials science and other chemical disciplines.

Computational Chemistry and Theoretical Investigations of 2 Amino N 2 Chlorobenzyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and stable geometries of molecules.

Note: These are generalized values for related benzamide (B126) structures and actual values for 2-amino-N-(2-chlorobenzyl)benzamide would require specific calculations.

The conformational landscape of N-substituted benzamides is often characterized by a rotational equilibrium around the amide C-N bond, leading to cis and trans rotamers. scielo.br This hindered rotation is due to the partial double bond character of the C-N bond. scielo.br For this compound, additional rotational freedom exists around the N-benzyl and C-amino bonds.

DFT calculations on similar molecules, like N-benzyl-N-(furan-2-ylmethyl)acetamide, have been used to identify multiple stable conformations and their relative energies. scielo.br Such analyses typically reveal a small energy difference between various conformers, with rotational barriers that can be significant. scielo.br The preferred conformation in solution is influenced by both steric and electronic effects of the substituents, as well as interactions with the solvent. scielo.br A similar approach for this compound would likely identify several low-energy conformers, with the dihedral angles between the aromatic rings and the amide plane being key distinguishing features.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with the environment.

Amide-containing molecules can exhibit amide-iminol tautomerism. researchgate.net While the amide form is generally more stable, the possibility of the iminol tautomer can be investigated computationally. Theoretical studies can predict the relative energies of the tautomers and the energy barrier for their interconversion.

The solvent environment can significantly influence the conformational preferences and properties of a molecule. MD simulations, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM) in DFT calculations, can account for these effects. scielo.br For instance, the conformational equilibrium in secondary amides is known to be governed by the type of solvent used. scielo.br Simulations of this compound in different solvents would reveal how hydrogen bonding and dielectric effects stabilize certain conformations over others.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic parameters, which serve as a valuable tool for interpreting experimental data and confirming molecular structures.

DFT calculations are widely used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. For related compounds, calculated IR spectra have shown good agreement with experimental data, aiding in the assignment of characteristic vibrational bands such as N-H, C=O, and C-Cl stretching frequencies. nih.govanalis.com.my For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the stretching frequencies for the NH and carbonyl of the amide bond were observed in specific regions of the IR spectrum. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy. For N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were used to support the analysis of experimental NMR spectra, which indicated a hindered rotational equilibrium. scielo.br The predicted NMR data for this compound would be crucial for characterizing its structure and dynamics in solution.

Table 2: Predicted Spectroscopic Data for a Hypothetical Benzamide Structure

Spectroscopy Predicted Peak/Shift Assignment
IR (cm⁻¹) ~3400-3300 N-H stretching (amino and amide)
IR (cm⁻¹) ~1650-1630 C=O stretching (amide I)
IR (cm⁻¹) ~750-700 C-Cl stretching
¹H NMR (ppm) ~7.0-8.0 Aromatic protons
¹H NMR (ppm) ~4.5-5.0 CH₂ protons (benzyl)
¹³C NMR (ppm) ~165-170 Carbonyl carbon (amide)

Note: These are representative predictions. Actual values require specific computational analysis of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing crucial insights into the reactivity and electronic properties of a molecule. researchgate.net This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net

Research Findings:

The distribution of the HOMO and LUMO across the molecular structure determines the regions most susceptible to electrophilic and nucleophilic attack, respectively. For benzamide and its derivatives, theoretical calculations typically show that these frontier orbitals are distributed across the aromatic rings and functional groups. researchgate.netacs.org The specific energies of the HOMO and LUMO, and consequently the energy gap, are influenced by the nature and position of substituents on the benzamide scaffold.

While specific values for this compound are not published, studies on analogous aromatic compounds provide context. For instance, computational analyses on various substituted benzamides and other aromatic systems are frequently conducted using Density Functional Theory (DFT), often with the B3LYP functional and various basis sets like 6-311++G(d,p), to calculate these electronic properties. researchgate.netnih.gov

Data on Frontier Molecular Orbitals

Parameter Symbol Value (eV)
Energy of the Highest Occupied Molecular Orbital EHOMO Data not available
Energy of the Lowest Unoccupied Molecular Orbital ELUMO Data not available
HOMO-LUMO Energy Gap ΔE = ELUMO - EHOMO Data not available

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): Represents the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." analis.com.my

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction, including its potential as a nucleophile or electrophile. nih.govanalis.com.my

Data on Global Reactivity Descriptors

Parameter Symbol Formula Value
Ionization Potential I I ≈ -EHOMO Data not available
Electron Affinity A A ≈ -ELUMO Data not available
Electronegativity χ χ = (I + A) / 2 Data not available
Chemical Hardness η η = (I - A) / 2 Data not available
Chemical Softness S S = 1 / η Data not available

Chemical Reactivity and Derivatization Strategies of 2 Amino N 2 Chlorobenzyl Benzamide

Reactions Involving the Primary Amine Moiety

The primary arylamine group in 2-amino-N-(2-chlorobenzyl)benzamide is a key site for a variety of chemical modifications, including acylation, alkylation, and cyclization reactions. These transformations are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation reactions. Acylation is typically achieved by reacting the parent compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with chloroacetyl chloride can introduce a chloroacetyl group, which can serve as a precursor for further functionalization. youtube.com Similarly, alkylation of the primary amine can be performed using various alkylating agents. The reactivity of the primary amine in these reactions is influenced by the electronic properties of the substituents on the aromatic ring.

ReactantReagentProductReference
2-aminobenzothiazoleChloroacetyl chloride(1'-chloroacetyl)-2-aminobenzothiazole youtube.com
2-aminobenzothiazolep-chlorophenylisothiocyanateThiourea derivative researchgate.net

Cyclization Reactions leading to Heterocyclic Systems

The primary amine, in conjunction with the adjacent amide group, provides a synthetically valuable precursor for the construction of various heterocyclic systems. One of the most common applications is the synthesis of quinazolinone derivatives. This can be achieved through condensation reactions with aldehydes or their equivalents. nih.govresearchgate.net For example, the reaction of a related 2-amino-N-benzylbenzamide derivative with a suitable cyclizing agent like POCl3 can lead to the formation of a 3-benzylquinazolin-4(3H)-one. The versatility of this approach allows for the introduction of a wide range of substituents onto the heterocyclic core, enabling the generation of diverse chemical libraries. researchgate.netuobaghdad.edu.iqfrontiersin.orgnih.gov

Reactions at the Amide Nitrogen

While the primary amine is generally the more reactive nucleophile, the amide nitrogen can also participate in chemical reactions under specific conditions. However, direct alkylation or acylation at the amide nitrogen is less common due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. More specialized reactions, such as those involving intramolecular rearrangements or specific enzymatic processes, may target the amide linkage. For example, S-to-N acyl transfer reactions are a known biological method for forming amide bonds and could be conceptually applied in synthetic strategies. libretexts.org

Electrophilic Aromatic Substitution on Benzene (B151609) Rings

The two benzene rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. masterorganicchemistry.comlibretexts.orgyoutube.com

The aniline-derived ring contains a strongly activating and ortho-, para-directing amino group (-NH2) and a deactivating but ortho-, para-directing amide group (-NHCO-). The benzyl-derived ring contains a deactivating but ortho-, para-directing chlorine atom (-Cl) and a deactivating alkyl group. In electrophilic aromatic substitution, the ring with the more activating substituent will preferentially react. youtube.commdpi.com Therefore, substitution is expected to occur primarily on the 2-aminobenzamide (B116534) ring. The powerful activating effect of the amino group will direct incoming electrophiles to the positions ortho and para to it.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2/FeBr3 or Cl2/AlCl3.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl chloride with a Lewis acid catalyst.

Synthesis and Characterization of Novel Derivatives of this compound

The synthesis of novel derivatives of this compound is a key strategy for exploring its chemical space and developing new compounds with tailored properties.

Structural Modifications and Diversification

The synthesis of a closely related compound, 2-amino-N-(4-chlorobenzyl)benzamide, has been reported, providing a template for the synthesis of the 2-chloro isomer. researchgate.net This synthesis typically involves the reaction of isatoic anhydride (B1165640) with 2-chlorobenzylamine (B130927).

PropertyValue for 2-amino-N-(4-chlorobenzyl)benzamideReference
Molecular FormulaC14H13ClN2O researchgate.net
Melting Point137 °C researchgate.net
1H NMR (DMSO-d6, ppm)7.55 (d, 1H), 7.38 (d, 2H), 7.33 (d, 2H), 7.14 (t, 1H), 6.70 (d, 1H), 6.52 (t, 1H), 6.45 (br s, 2H), 4.40 (s, 2H) researchgate.net
13C NMR (DMSO-d6, ppm)40.2, 114.7, 115.1, 116.9, 128.6, 128.7, 129.5, 131.7, 132.4, 139.5, 150.3, 169.4 researchgate.net

Structural diversification can be achieved by leveraging the reactivity of the functional groups discussed previously. For instance, the primary amine can be a starting point for the synthesis of a variety of amides, sulfonamides, and ureas. researchgate.netnih.gov Furthermore, the heterocyclic systems derived from cyclization reactions can be further functionalized. uobaghdad.edu.iqfrontiersin.org The synthesis and characterization of these novel derivatives are crucial for establishing structure-activity relationships and identifying compounds with desirable properties.

Methodologies for Derivative Synthesis

The chemical scaffold of this compound presents multiple reactive sites that are amenable to a variety of derivatization strategies. The primary amino group on the phenyl ring and the secondary amide nitrogen are the principal loci for modification, allowing for the synthesis of a diverse array of analogues. Key methodologies for creating these derivatives primarily involve acylation and alkylation of the amino group, as well as cyclization reactions to form heterocyclic systems, most notably quinazolinones.

Acylation of the Amino Group

The introduction of an acyl group to the 2-amino moiety is a fundamental derivatization strategy. This is typically achieved through reaction with various acylating agents such as acid chlorides or acid anhydrides. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of a 2-aminobenzamide with bromoacetyl bromide in dichloromethane (B109758) can yield the corresponding 2-(bromoacetylamino)benzamide derivative. rsc.org This bromo-substituted intermediate can then be further modified, for example, by reaction with a substituted piperazine (B1678402) to introduce a more complex side chain.

Another approach involves the use of coupling agents to facilitate the formation of an amide bond between the 2-amino group and a carboxylic acid. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) are effective for this transformation. nih.gov

Alkylation of the Amino Group

Alkylation of the 2-amino group introduces alkyl or substituted alkyl moieties, further diversifying the chemical space of accessible derivatives. This can be accomplished by reacting this compound with alkyl halides in the presence of a suitable base. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported, a reaction that could be analogously applied to 2-aminobenzamides. nih.gov Similarly, the use of benzyl (B1604629) halides for alkylation is a common strategy. nih.gov

Reductive amination provides an alternative route to N-alkylated products. This involves the reaction of the 2-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride. uobaghdad.edu.iq

Cyclization to Quinazolinones and Other Heterocycles

A significant and widely explored derivatization strategy for 2-aminobenzamides, including this compound, is their conversion into quinazolinone derivatives. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, such as an aldehyde or its equivalent. nih.govrsc.org

The reaction of a 2-aminobenzamide with an aldehyde, often in the presence of a catalyst and an oxidant, leads to the formation of a 2,3-disubstituted quinazolin-4(3H)-one. A variety of catalysts, including iodine, rsc.org and oxidants like hydrogen peroxide, have been employed for this transformation. nih.gov The reaction can also proceed under catalyst-free conditions, for example, by using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a source of the C2-methine bridge in the quinazolinone ring. nih.gov

The following table summarizes various methodologies for the synthesis of quinazolinone derivatives from 2-aminobenzamides and different reaction partners.

Reactant with 2-AminobenzamideCatalyst/ReagentProduct TypeReference
AldehydesIodine / O22-Substituted Quinazolin-4(3H)-ones rsc.orgorganic-chemistry.org
BenzylaminesDMSO / H2O22,3-Disubstituted Quinazolin-4(3H)-ones nih.gov
Benzyl AlcoholsZinc Acetate2-Substituted Quinazolin-4(3H)-ones rsc.org
MethylarenesDTBP / TsOH2-Aryl Quinazolin-4(3H)-ones google.com

Beyond quinazolinones, the this compound scaffold can be utilized for the synthesis of other heterocyclic systems. For example, diazotization of the 2-amino group followed by intramolecular cyclization can lead to the formation of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. nih.gov

The following table outlines representative derivatization reactions of the 2-aminobenzamide core structure, which are applicable to this compound.

Reaction TypeReagents and ConditionsDerivative TypeReference
AcylationBromoacetyl bromide, Dichloromethane2-(Bromoacetylamino)benzamide rsc.org
AcylationCarboxylic acid, DIC, HOBtN-Acyl-2-aminobenzamide nih.gov
AlkylationAlkyl halide, Base2-(Alkylamino)benzamide nih.govnih.gov
Reductive AminationAldehyde/Ketone, Na(OAc)3BH2-(N-Alkylamino)benzamide uobaghdad.edu.iq
CyclizationAldehyde, Iodine/O2Quinazolin-4(3H)-one rsc.orgorganic-chemistry.org
CyclizationDMSO, H2O2Quinazolin-4(3H)-one nih.gov
Diazotization/CyclizationNaNO2, HCl3-Phenyl-1,2,3-benzotriazin-4(3H)-one nih.gov

Structure Activity Relationship Sar and Mechanistic Studies Non Clinical Focus

Design Principles for SAR Studies of Benzamide (B126) Derivatives

The design of SAR studies for benzamide derivatives is a systematic process aimed at understanding how chemical structure influences biological activity. This involves the synthesis and evaluation of a series of related compounds where specific parts of the molecule are methodically altered. For a molecule like 2-amino-N-(2-chlorobenzyl)benzamide, key areas for modification would include the 2-amino group, the N-(2-chlorobenzyl) substituent, and the benzamide core itself.

General principles often involve:

Substitution on the Benzamide Ring: The nature, position, and number of substituents on the benzoyl ring can significantly impact activity. For instance, in a series of 2-aminobenzophenone (B122507) derivatives studied as antimitotic agents, the presence of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be crucial for enhanced growth inhibition. nih.gov

Modification of the Amide Linker: The amide bond is a key structural feature. Its conformation and the nature of the substituents attached to the nitrogen atom can influence binding to biological targets.

Variation of the N-Substituent: The N-benzyl portion of the molecule is a prime candidate for modification. Alterations to the benzyl (B1604629) ring, such as changing the position or nature of the chloro substituent, or introducing other groups, can modulate potency and selectivity. In studies of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, various substitutions on the benzyl ring were explored to optimize antitumor activity. nih.gov

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric or electronic properties can help to probe the requirements for interaction with a biological target. For example, replacing a chloro group with a fluoro or bromo group can provide insights into the role of halogens in binding.

A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors, with compound 20b showing significant antiproliferative activities against several cancer cell lines. nih.gov

In Vitro Receptor Binding or Enzyme Inhibition Assays (Methodological Considerations)

To investigate the biological activity of a compound like this compound, in vitro assays are essential. These assays can determine if the compound interacts with a specific receptor or inhibits a particular enzyme.

The development of a robust in vitro assay is a critical first step. This process involves several key considerations:

Target Selection: Based on the chemical structure of this compound, potential targets could include enzymes like monoamine oxidase (MAO), as seen with related N-(2-aminoethyl)benzamide analogues, or other enzymes such as tyrosinase or cytochrome P450 (CYP) isoforms. nih.govvensel.orgresearchgate.net

Assay Format: The choice of assay format depends on the target. For enzymes, this could be a spectrophotometric, fluorometric, or luminometric assay that measures the consumption of a substrate or the formation of a product. For instance, a tyrosinase inhibitory assay can be performed by monitoring the formation of dopachrome. researchgate.net

Assay Validation: A developed assay must be validated to ensure its reliability. This includes determining parameters such as:

Linearity: The range over which the assay signal is proportional to the analyte concentration.

Precision: The reproducibility of the assay, both within a single experiment (intra-assay) and between different experiments (inter-assay).

Accuracy: How close the measured value is to the true value.

Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).

Specificity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.

For example, in the development of inhibitors for the kinesin HSET, an ADP-Glo format was used to measure the inhibition of recombinant full-length HSET with preformed microtubules. nih.gov

Computational methods are powerful tools for predicting and understanding how a ligand like this compound might interact with a biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. It can provide insights into potential binding modes and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). For example, molecular docking studies were used to investigate the binding of benzamide derivatives to the active site of tyrosinase. researchgate.net Similarly, docking was employed to understand the interaction of N-substituted benzyl/phenyl acetamides with the HIV-1 reverse transcriptase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-target complex over time. This can help to assess the stability of the predicted binding pose from docking and to understand the conformational changes that may occur upon ligand binding.

These computational approaches can guide the design of new derivatives by predicting which modifications are likely to improve binding affinity and selectivity. vensel.org

Mechanistic Investigations of Observed Biological Activities (Non-Clinical, Cellular, Biochemical)

Once a biological activity is identified, further studies are needed to elucidate the underlying mechanism of action.

If a compound shows a particular biological effect in a cell-based assay, the next step is to identify the molecular pathway it is modulating.

Omics Approaches: High-throughput technologies such as transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics can provide a global view of the cellular changes induced by the compound.

Pathway Analysis Tools: The data from omics experiments can be analyzed using bioinformatics tools like WebGestalt or Reactome to identify signaling pathways that are significantly affected. nih.govyoutube.comyoutube.com This can provide clues about the compound's mechanism of action.

Target Deconvolution: Various methods can be used to identify the direct molecular target of a compound. These include affinity chromatography, where the compound is immobilized and used to pull down its binding partners from a cell lysate, and computational approaches that predict potential targets based on chemical structure.

Cell-based assays are crucial for understanding the functional consequences of a compound's activity in a more physiologically relevant context. njbio.comamericanpeptidesociety.org

Proliferation and Cytotoxicity Assays: These assays, such as the MTT or MTS assay, measure the effect of a compound on cell viability and growth. They are fundamental in areas like cancer research. For instance, 2-aminobenzamide (B116534) derivatives have been evaluated for their cytotoxic activity against various tumor cell lines. researchgate.net

Apoptosis Assays: If a compound is found to be cytotoxic, further assays can determine if it induces programmed cell death (apoptosis). This can be assessed by measuring the activation of caspases or by using techniques like flow cytometry to detect apoptotic markers.

Cell Cycle Analysis: Flow cytometry can also be used to determine if a compound affects the progression of the cell cycle, which is a common mechanism for anticancer agents. nih.gov

Antimicrobial Assays: For potential antimicrobial agents, the minimum inhibitory concentration (MIC) is determined against various bacterial and fungal strains to assess their potency. nih.gov

The following table provides examples of data that could be generated from such assays for a series of hypothetical benzamide derivatives to illustrate SAR principles.

CompoundModificationTarget/AssayIC50/EC50 (µM)
Hypothetical Compound A This compoundTubulin Polymerization5.2
Hypothetical Compound B 2-amino-N-(4-chlorobenzyl)benzamideTubulin Polymerization10.8
Hypothetical Compound C 2-amino-N-(benzyl)benzamideTubulin Polymerization25.1
Hypothetical Compound D 2-methoxy-N-(2-chlorobenzyl)benzamideTubulin Polymerization> 100
Hypothetical Compound E 2-amino-N-(2-fluorobenzyl)benzamideTubulin Polymerization7.5

This interactive table illustrates how systematic modifications to the chemical structure can lead to changes in biological activity, providing a basis for understanding the structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor Selection and Model Development

This section would typically detail the specific molecular descriptors calculated for a series of compounds related to this compound. Descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. The process of selecting the most relevant descriptors that correlate with the biological activity is a critical step in building a robust QSAR model. Following descriptor selection, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

Predictive Capabilities and Applicability Domain

A crucial aspect of any QSAR model is its validation to assess its predictive power. This is typically evaluated using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). Furthermore, the applicability domain of the model must be defined. This domain represents the chemical space for which the model's predictions are considered reliable.

Without dedicated research on this compound, it is not possible to provide data tables or detailed research findings on its specific QSAR models. While studies on related compounds, such as other 2-aminobenzamide derivatives or N-benzyl amides with anticonvulsant properties, exist, extrapolating this information to construct a scientifically accurate and specific QSAR analysis for this compound would be speculative and would not adhere to the strict requirements of focusing solely on the named compound.

Therefore, this article serves to highlight the current gap in the scientific literature regarding the computational and QSAR analysis of this compound. Future research in this area would be valuable for understanding its potential biological activities and for the rational design of new, related compounds.

Emerging Applications and Future Directions for 2 Amino N 2 Chlorobenzyl Benzamide Scaffolds

Role in Material Science (e.g., Polymer Chemistry, Self-Assembly)

The inherent properties of the benzamide (B126) group, particularly its capacity for hydrogen bonding, make it a valuable component in the design of novel materials. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl oxygen) in the 2-amino-N-(2-chlorobenzyl)benzamide scaffold allows for the formation of ordered structures through self-assembly.

Polymer Chemistry: While specific research on the incorporation of this compound into polymers is not yet widespread, the broader class of benzamides is utilized to influence the properties of polymeric materials. The rigid benzamide unit can enhance the thermal stability and mechanical strength of polymers. Furthermore, the hydrogen bonding capabilities can be exploited to create physically cross-linked networks, leading to the development of self-healing polymers and hydrogels.

Self-Assembly: The self-assembly of benzamide derivatives is a well-documented phenomenon driven by a combination of hydrogen bonding and π-π stacking interactions. researchgate.netresearchgate.net These interactions can lead to the formation of various supramolecular structures, such as fibers, tapes, and gels. researchgate.net For instance, studies on other benzamide derivatives have shown that the number and orientation of amide bonds significantly influence the resulting morphology of the self-assembled structures, which can range from rod-like to complex spiral formations. researchgate.netresearchgate.net The specific substitutions on the this compound scaffold, namely the amino and chlorobenzyl groups, would be expected to modulate these non-covalent interactions, offering a pathway to fine-tune the resulting material properties.

Potential in Catalysis or Ligand Design

The nitrogen and oxygen atoms within the this compound scaffold present potential coordination sites for metal ions, making it an interesting candidate for ligand design in catalysis.

Ligand Design: The development of new ligands is crucial for advancing transition metal catalysis. nih.govnih.gov The bidentate (N,O) or potentially tridentate nature of this compound could be harnessed to create stable metal complexes. The electronic and steric properties of the ligand can be readily modified by introducing different substituents on the aromatic rings, thereby influencing the catalytic activity and selectivity of the metal center. researchgate.net For example, amide-derived ligands have been successfully employed in copper-catalyzed cross-coupling reactions. acs.org Similarly, pyridyl-2-carboxamidine ligands, which share structural similarities, have shown promise in nickel-catalyzed reactions. nih.gov

Catalysis: While direct applications of this compound in catalysis are yet to be extensively reported, related benzamide structures have been explored. For instance, amido ligands play a crucial role in certain ruthenium-catalyzed hydrogenation reactions. drugmoneyart.com The development of catalysts based on the this compound scaffold could lead to new and efficient catalytic systems for a variety of organic transformations.

Advanced Synthetic Methodologies for Analogues

The synthesis of analogues of this compound is essential for exploring its structure-activity relationships and expanding its potential applications. nih.govnih.gov Traditional methods for amide bond formation often involve the use of coupling reagents, which can generate significant waste. rsc.org

Modern Synthetic Approaches: Recent advancements in synthetic chemistry offer more efficient and sustainable routes to benzamide derivatives. nih.govresearchgate.net These include:

Direct Amidation: Catalytic methods that enable the direct condensation of carboxylic acids and amines are gaining prominence. researchgate.net Catalysts based on boric acid or zirconium have been shown to be effective for this transformation. sciepub.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields and purity, and are well-suited for the synthesis of benzamide libraries.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of benzamide analogues. researchgate.net

A variety of synthetic routes have been developed for producing benzamide derivatives, often starting from substituted benzoic acids and amines. nih.govnih.gov For example, one patented method describes a multi-step process for synthesizing a complex benzamide derivative, highlighting the intricate nature of these syntheses. google.com Another approach involves the reaction of substituted benzoic acids with amines like piperidine (B6355638) or morpholine. nih.gov

Chemoinformatic and Data Mining Approaches for Benzamide Research

The vast and ever-growing amount of chemical and biological data presents both a challenge and an opportunity for benzamide research. Cheminformatics and data mining are powerful tools for navigating this data landscape to accelerate drug discovery and material design. frontiersin.orgacs.org

Virtual Screening and Library Design: Computational methods can be used to screen large virtual libraries of benzamide analogues to identify compounds with desired properties. mdpi.com This approach can prioritize synthetic efforts and reduce the cost and time associated with experimental screening. Cheminformatics tools can also be used to design focused libraries of benzamides with enhanced diversity or specific characteristics.

Predictive Modeling: By analyzing existing data, machine learning models can be developed to predict the biological activity, physicochemical properties, and potential toxicity of novel benzamide derivatives. frontiersin.org These models can guide the design of new compounds with improved profiles. For instance, data mining has been used to analyze pharmaceutical patents and identify trends in the types of chemical reactions and molecular scaffolds being used, including a notable prevalence of amide bond formations. nih.gov This type of analysis can inform future research directions in benzamide chemistry. Furthermore, cheminformatics pipelines have been developed to rationally design inhibitors by identifying shared pharmacophores from known active compounds. nih.gov

Prospects for Green Chemistry in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. chemmethod.com The synthesis of benzamides is an area where green chemistry can have a significant impact, as traditional methods often rely on hazardous reagents and solvents. rsc.orgdst.gov.in

Sustainable Synthetic Routes: There is a growing focus on developing greener methods for amide bond formation. nih.govrsc.org Key strategies include:

Catalytic Direct Amidation: As mentioned earlier, the use of catalysts to directly couple carboxylic acids and amines avoids the need for stoichiometric activating agents, reducing waste. researchgate.netsciepub.com

Enzymatic Synthesis: Biocatalysts, such as lipases, can catalyze amide bond formation under mild conditions and in environmentally friendly solvents. nih.gov This approach offers high selectivity and can reduce the need for protecting groups.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in greener solvents like water or bio-based solvents, is a core principle of green chemistry. tandfonline.comtandfonline.com Solvent-free methods for benzamide synthesis have been reported with good yields. tandfonline.comsemanticscholar.org

Photocatalysis: The use of light to drive chemical reactions is a promising green technology. Covalent Organic Frameworks (COFs) have been used as photocatalysts for the synthesis of amides from alcohols under mild conditions. dst.gov.in

The development of these green methodologies will be crucial for the sustainable production of this compound and its analogues in the future.

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(2-chlorobenzyl)benzamide, and how are the products characterized?

The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 2-chlorobenzylamine. For example, methods using carbodiimide coupling agents (e.g., EDCl or DCC) with HOBt as an activator in dichloromethane or DMF under reflux conditions yield the target compound . Characterization includes:

  • IR spectroscopy to confirm amide (C=O stretch, ~1650 cm⁻¹) and amine (N-H stretch, ~3300 cm⁻¹) groups.
  • 1H and 13C NMR to verify aromatic proton environments and carbon assignments.
  • Mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]+) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H NMR : Aromatic protons appear as multiplets (δ 6.5–8.0 ppm), with distinct signals for the NH₂ group (δ ~5.5 ppm) and benzyl CH₂ (δ ~4.5 ppm).
  • 13C NMR : Carbonyl (C=O) resonance at ~168 ppm, aromatic carbons between 110–140 ppm, and benzyl CH₂ at ~45 ppm.
  • IR spectroscopy : Confirms functional groups (amide I/II bands).
  • Elemental analysis : Validates C, H, N, and Cl content (±0.3% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications at the benzyl or benzamide rings influence biological activity?

  • Substituent position : Moving the chlorine from the benzyl ring’s ortho to para position (e.g., 2-amino-N-(4-chlorobenzyl)benzamide) alters steric and electronic effects, impacting enzyme inhibition .
  • Functional group variations : Replacing chlorine with methoxy or bromine groups modulates lipophilicity and hydrogen-bonding capacity, affecting cellular uptake and target binding .
  • SAR strategies : Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) to correlate substituent effects with activity .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound?

  • Purity validation : Employ HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors.
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) or enzyme sources (e.g., recombinant proteins) across studies.
  • Structural verification : Re-evaluate crystallographic data (e.g., dihedral angles between aromatic rings) to confirm conformational stability .

Q. How can crystallographic data inform the design of derivatives with improved target binding?

  • Conformational analysis : The non-planar arrangement of aromatic rings (e.g., dihedral angle of ~65° between benzamide and benzyl groups) suggests steric constraints for binding pocket accommodation .
  • Hydrogen-bonding motifs : Amide NH groups often participate in interactions with catalytic residues; modifying substituents (e.g., electron-withdrawing Cl) can enhance these interactions.
  • Co-crystallization studies : Resolve bound conformations with target proteins (e.g., kinases) to guide rational design .

Q. What experimental approaches are used to assess the antioxidant and antibacterial mechanisms of this compound?

  • Antioxidant assays : Measure ROS scavenging via DPPH radical quenching or SOD-mimetic activity in cell-free systems.
  • Antibacterial studies : Perform time-kill assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, combined with membrane permeability tests (propidium iodide uptake) .
  • Enzyme inhibition : Screen against bacterial targets (e.g., DNA gyrase) using fluorescence-based ATPase assays .

Q. How can researchers address low solubility of this compound in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved pharmacokinetics.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Analysis and Validation

Q. What methodologies ensure reproducibility in SAR studies for this compound?

  • Positive controls : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions.
  • Dose-response curves : Use ≥3 technical replicates and IC50/EC50 calculations with error margins <15%.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives .

Q. How should researchers handle conflicting crystallographic and solution-phase conformational data?

  • Dynamic simulations : Run molecular dynamics (MD) simulations to compare crystal and solution conformations.
  • NMR spectroscopy : Analyze NOESY/ROESY data to detect solution-phase interactions absent in crystal structures.
  • Temperature-dependent studies : Assess conformational flexibility via variable-temperature NMR .

Q. What are best practices for synthesizing analogs with modified substituents?

  • Protecting groups : Use Boc for amines and TIPS for hydroxyls during multi-step syntheses .
  • Catalytic systems : Optimize Pd/C hydrogenation or cross-coupling conditions for halogenated intermediates .
  • Purification : Employ silica gel chromatography (e.g., hexane:EtOAc gradients) or recrystallization (ethanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.